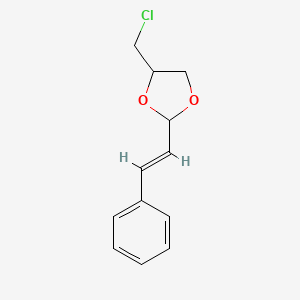
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a chloromethyl group and a phenylethenyl group attached to a dioxolane ring. Dioxolanes are known for their stability and versatility in various chemical reactions, making them valuable intermediates in organic synthesis.
Métodos De Preparación
The synthesis of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethenyl alcohol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a useful building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The phenylethenyl group can participate in oxidation and reduction reactions, further modifying the compound’s structure and reactivity.
Comparación Con Compuestos Similares
4-(Chloromethyl)-2-(2-phenylethenyl)-1,3-dioxolane can be compared with other similar compounds, such as:
4-(Chloromethyl)-1,3-dioxolane: Lacks the phenylethenyl group, resulting in different reactivity and applications.
2-(2-Phenylethenyl)-1,3-dioxolane: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions.
4-(Bromomethyl)-2-(2-phenylethenyl)-1,3-dioxolane: The bromomethyl group can undergo similar reactions as the chloromethyl group but with different reactivity and selectivity.
The uniqueness of this compound lies in its combination of the chloromethyl and phenylethenyl groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
91324-60-6 |
|---|---|
Fórmula molecular |
C12H13ClO2 |
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-[(E)-2-phenylethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13ClO2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2/b7-6+ |
Clave InChI |
LTJFSXKYSVJBLM-VOTSOKGWSA-N |
SMILES isomérico |
C1C(OC(O1)/C=C/C2=CC=CC=C2)CCl |
SMILES canónico |
C1C(OC(O1)C=CC2=CC=CC=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
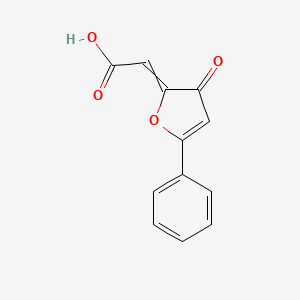
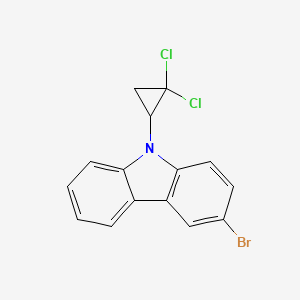
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
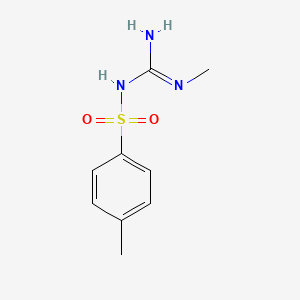

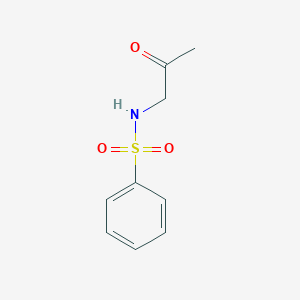

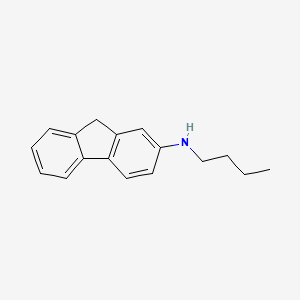
![Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate](/img/structure/B14355445.png)
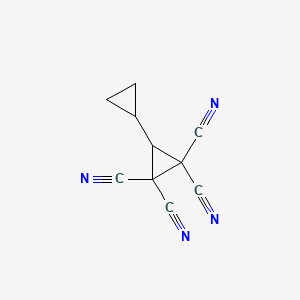
![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
